An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate
Introduction: A Versatile Scaffold in Modern Drug Discovery
Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate (CAS No. 1290181-43-9) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyrazole core, a primary amine, and a Boc-protected amine, offers a unique combination of functionalities that make it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The pyrazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its ability to engage in various biological interactions.[1] The presence of two distinct amino groups, one protected and one free, allows for sequential and regioselective chemical modifications, a critical attribute for constructing libraries of compounds for structure-activity relationship (SAR) studies.
Molecular Identity and Structure
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built.
Chemical Structure:
Caption: Workflow for Melting Point Determination.
Protocol 2: Aqueous Solubility Determination (OECD 105)
Causality: Solubility is a critical parameter influencing a drug's bioavailability and formulation. For compounds with expected low solubility, the Flask Method described in OECD Guideline 105 is the gold standard. [4][5][6][7]It ensures that a true equilibrium between the solid and dissolved states is reached, providing a thermodynamically accurate value. The use of a validated HPLC method for concentration analysis provides the necessary sensitivity and specificity.
Methodology: Flask Method
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System Preparation: Add an excess amount of Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate to a flask containing purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation.
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Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath. The system should be protected from light.
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Equilibrium Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw samples of the aqueous phase. It is critical to first stop agitation and allow the solid to settle, or to use a syringe filter (e.g., 0.22 µm PVDF) to separate the solid from the solution to avoid aspirating undissolved particles.
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Concentration Analysis: Quantify the concentration of the dissolved compound in each filtered sample using a validated, stability-indicating HPLC-UV method.
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Equilibrium Confirmation: Equilibrium is confirmed when the measured concentrations from three consecutive time points are constant within the experimental error of the analytical method. The final value is reported in mg/mL or µg/mL.
Protocol 3: Octanol-Water Partition Coefficient (logP) Determination (OECD 117)
Causality: The partition coefficient (logP) is the primary measure of a compound's lipophilicity, which governs its ability to cross biological membranes. The HPLC method (OECD 117) is a rapid and reliable alternative to the traditional shake-flask method, especially for compounds with logP values in the range of 0 to 6. [8][9][10][11]The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.
Methodology: Reverse-Phase HPLC Method
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System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase of methanol/water or acetonitrile/water.
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Calibration: Prepare a series of standard compounds with well-documented logP values that bracket the expected logP of the test compound. Inject each standard and record its retention time (t_R).
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Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.
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Capacity Factor Calculation: For each standard and the test compound, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀.
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Calibration Curve: Plot log(k) versus the known logP for the standard compounds. A linear regression of this plot yields a calibration curve.
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Test Compound Analysis: Inject a solution of Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate and determine its retention time and calculate its capacity factor (k_test).
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logP Interpolation: Using the equation from the linear regression of the calibration curve, interpolate the logP of the test compound from its calculated log(k_test).
Caption: Workflow for logP Determination via HPLC (OECD 117).
Protocol 4: Ionization Constant (pKa) Determination
Causality: The pKa values dictate the ionization state of a molecule at a given pH. [12][13]This is paramount for understanding solubility, permeability, and receptor binding, as the charged and uncharged species have vastly different properties. [14]For a molecule like Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate with multiple ionizable centers (the primary amino group and the pyrazole ring nitrogens), potentiometric titration is a robust method to determine these constants.
Methodology: Potentiometric Titration
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Solution Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if aqueous solubility is low. The use of a co-solvent will yield an apparent pKa (pKa*), which can be correlated to the aqueous pKa.
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Titration Setup: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂. Use a calibrated pH electrode to monitor the solution's pH.
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Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine the pKa of the basic sites. Subsequently, titrate with a standardized base (e.g., 0.1 M NaOH) to determine the pKa of any acidic sites. The titrant is added in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the points of minimum slope (inflection points) on the titration curve. Specialized software is often used to calculate the pKa values from the derivative of the titration curve.
Chemical Stability and Reactivity
Hydrolytic Stability: The tert-butyl carbamate (Boc) protecting group is known to be labile under acidic conditions. [15]Exposure to strong acids will lead to the cleavage of the Boc group, yielding the corresponding di-amino pyrazole and releasing tert-butanol and carbon dioxide. The compound is generally stable under neutral and basic conditions.
Thermal Stability: While no specific data is available, compounds of this nature may undergo decomposition at elevated temperatures. An initial assessment can be performed using thermogravimetric analysis (TGA), as outlined in OECD Guideline 113, to identify the onset temperature of weight loss. [16] Photostability: A comprehensive stability profile should include photostability testing according to ICH Q1B guidelines. This involves exposing the solid material and solutions of the compound to controlled light sources (both UV and visible) to assess for degradation.
Spectroscopic Characterization (Predicted)
While a published spectrum for this specific compound is not available, its key spectroscopic features can be predicted based on analogous structures. [1][17]
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¹H NMR:
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tert-Butyl Protons: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.
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Pyrazole Ring Proton: A singlet for the C4-H proton is expected in the aromatic region, likely between δ 5.5-6.5 ppm.
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NH Protons: Broad singlets for the pyrazole NH, carbamate NH, and the two protons of the primary amino group are expected. Their chemical shifts can be variable and are dependent on solvent and concentration.
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¹³C NMR:
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tert-Butyl Group: Two signals are expected: one for the quaternary carbon around δ 80 ppm and one for the methyl carbons around δ 28 ppm.
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Carbonyl Carbon: The carbamate carbonyl carbon should appear around δ 153-156 ppm.
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Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring will be present in the aromatic region.
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Infrared (IR) Spectroscopy:
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N-H Stretching: A series of sharp and/or broad bands are expected in the 3100-3500 cm⁻¹ region, corresponding to the various N-H bonds.
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C=O Stretching: A strong, sharp absorption band for the carbamate carbonyl group is expected around 1700-1750 cm⁻¹. [17]
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Conclusion
Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate is a strategically important building block for chemical synthesis. This guide has detailed its fundamental molecular identity and provided a framework of robust, validated experimental protocols for the determination of its key physicochemical properties. By adhering to these methodologies, grounded in authoritative OECD and ICH guidelines, researchers can generate high-quality, reliable data. This data is not merely a checklist of parameters but forms the very foundation of rational drug design, enabling the optimization of solubility, permeability, and stability, and ultimately, facilitating the journey from a promising molecule to a potential therapeutic agent.
References
-
Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. Retrieved from [Link]
-
Pesticide Registration Toolkit. Partition coefficient octanol/water. Retrieved from [Link]
-
University of Alberta. Melting point determination. Retrieved from [Link]
-
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from [Link]
-
OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]
-
OECD. Test No. 105: Water Solubility. Retrieved from [Link]
-
OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
SlidePlayer. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Science in Motion, Clarion University. Determination of Melting Point. Retrieved from [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Phytosafe. OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
-
Al-Iryani, G., et al. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]
-
IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 313). Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 452). Retrieved from [Link]
-
Analytice. (2021, February 12). Selection test for air stability and thermal stability according to OECD test no. 113. Retrieved from [Link]
-
Kleps, I., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Supporting Information. Retrieved from [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]
-
PubChem. tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate. Retrieved from [Link]
-
International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
ResearchGate. Scheme 2. Synthesis of tert-butyl (S). Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
PubChem. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. Retrieved from [Link]
-
OECD. Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved from [Link]
-
ChemSrc. tert-butyl N-[3-(5-amino-1-methyl-1H-pyrazol-3-yl)oxolan-3-yl]carbamate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. filab.fr [filab.fr]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 14. ijirss.com [ijirss.com]
- 15. Buy tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate [smolecule.com]
- 16. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 17. tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate () for sale [vulcanchem.com]


